1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with the molecular formula C31H34N2O5 and a molecular weight of 514.627 g/mol . This compound is known for its unique structural features, which include a pyrrol-2-one core, a diethylaminoethyl side chain, and various aromatic substituents. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, typically starting with the preparation of the pyrrol-2-one core. The diethylaminoethyl side chain is introduced through a nucleophilic substitution reaction, while the aromatic substituents are added via Friedel-Crafts acylation reactions. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Scientific Research Applications
1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is utilized in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential pharmacological effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-(Diethylamino)ethanol: Known for its use in ion-exchange chromatography.
4-(4-Methoxy-2-methylbenzoyl)benzoic acid: Used in organic synthesis and material science.
3-Phenoxyphenylacetic acid: Studied for its biological activities.
This compound’s distinct structure allows for a wide range of chemical reactions and applications, making it a valuable subject of scientific research.
Properties
Molecular Formula |
C31H34N2O5 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H34N2O5/c1-5-32(6-2)17-18-33-28(22-11-10-14-25(20-22)38-23-12-8-7-9-13-23)27(30(35)31(33)36)29(34)26-16-15-24(37-4)19-21(26)3/h7-16,19-20,28,34H,5-6,17-18H2,1-4H3/b29-27+ |
InChI Key |
WTAKFKPURSGWNP-ORIPQNMZSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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